molecular formula C12H13NO2 B1353498 methyl 3,7-dimethyl-1H-indole-2-carboxylate CAS No. 480996-92-7

methyl 3,7-dimethyl-1H-indole-2-carboxylate

Cat. No. B1353498
M. Wt: 203.24 g/mol
InChI Key: RAGWOSNMOATCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Molecular Weight : 175.184 Da
  • IUPAC Standard InChI : InChI=1S/C₁₀H₁₁N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H₃

Synthesis Analysis

The synthetic strategies for indole derivatives, including carboxamide moieties, have been extensively studied. Researchers have investigated the effect of carboxamide groups at positions 2 and 3 of the indole scaffold. These carboxamide moieties form hydrogen bonds with various enzymes and proteins, often leading to inhibitory activity. The synthesis of indole 2 and 3-carboxamide derivatives involves modifications at these specific positions .


Molecular Structure Analysis

The molecular structure of methyl 3,7-dimethyl-1H-indole-2-carboxylate consists of an indole ring fused with a carboxylate group. The presence of methyl groups at positions 3 and 7 contributes to its unique properties. Refer to the chemical formula for the exact arrangement of atoms .

Scientific Research Applications

  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of alkaloids, which are naturally occurring organic compounds mostly found in plants .
    • Method : The specific method of synthesis can vary greatly depending on the specific alkaloid being synthesized .
    • Results : The synthesis of these alkaloids can lead to the production of biologically active compounds useful in various fields, including medicine .
  • Treatment of Cancer Cells

    • Field : Medical and Health Sciences
    • Application : Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells .
    • Method : The specific method of application would depend on the specific type of cancer and the specific indole derivative being used .
    • Results : The use of indole derivatives in the treatment of cancer cells has shown promising results, but more research is needed to fully understand their potential .
  • Antiviral Drugs

    • Field : Pharmacology
    • Application : The indole scaffold is widely used in antiviral drugs and reverse-transcriptase inhibitors, drugs used to treat HIV infection or AIDS, and in some cases hepatitis B .
    • Method : These drugs are typically administered orally or intravenously, depending on the specific drug and the specific condition being treated .
    • Results : These drugs have been shown to be effective in treating viral infections, including HIV and hepatitis B .

properties

IUPAC Name

methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGWOSNMOATCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261008
Record name Methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3,7-dimethyl-1H-indole-2-carboxylate

CAS RN

480996-92-7
Record name Methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480996-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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